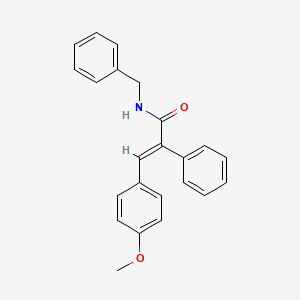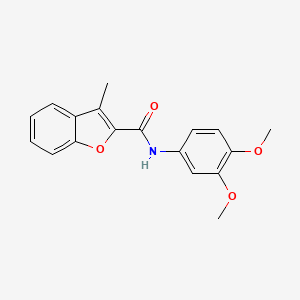![molecular formula C16H13ClN2O3 B5700570 (2-CHLORO-4-NITROPHENYL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE](/img/structure/B5700570.png)
(2-CHLORO-4-NITROPHENYL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-4-nitrophenyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure combining a chlorinated nitrophenyl group with an isoquinolinyl methanone moiety, making it an interesting subject for research in chemistry, biology, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-nitrophenyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-nitrophenol with 3,4-dihydroisoquinoline under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-4-nitrophenyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of catalysts .
Major Products Formed
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Chloro-4-nitrophenyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone is used as a building block for synthesizing more complex molecules.
Biology
Biologically, this compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules. It serves as a model compound for understanding the interactions between small molecules and biological targets .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research focuses on their ability to interact with specific molecular targets, offering possibilities for developing new drugs .
Industry
Industrially, this compound is used in the production of dyes, plastics, and other materials. Its chemical properties make it suitable for various applications, including as a catalyst or additive in manufacturing processes .
Mécanisme D'action
The mechanism of action of (2-Chloro-4-nitrophenyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the molecular targets being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-nitrophenol: Shares the chlorinated nitrophenyl group but lacks the isoquinolinyl methanone moiety.
3,4-Dihydroisoquinoline: Contains the isoquinolinyl structure but without the chlorinated nitrophenyl group.
Uniqueness
(2-Chloro-4-nitrophenyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone is unique due to its combination of functional groups, providing distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
IUPAC Name |
(2-chloro-4-nitrophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-15-9-13(19(21)22)5-6-14(15)16(20)18-8-7-11-3-1-2-4-12(11)10-18/h1-6,9H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMTXNBJWYHRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-[(4-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5700496.png)
![N-(4-methoxyphenyl)-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5700499.png)
![2-{[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B5700527.png)

![10-(1,3-benzodioxol-5-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5700533.png)
![2-(3-methylphenyl)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one](/img/structure/B5700541.png)

![2-({[(3-Methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B5700549.png)

![4-[5-bromo-2-(1-piperidinyl)-4-pyrimidinyl]morpholine](/img/structure/B5700554.png)
![1-[3-(2,6-dichlorophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5700556.png)
![METHYL 2-(2-METHYLPROPANAMIDO)-4-[4-(PROPAN-2-YL)PHENYL]THIOPHENE-3-CARBOXYLATE](/img/structure/B5700562.png)
![N-(4-ethylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5700566.png)
![3-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5700585.png)
